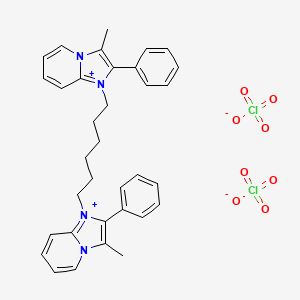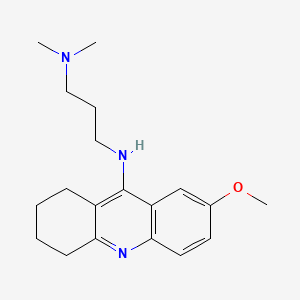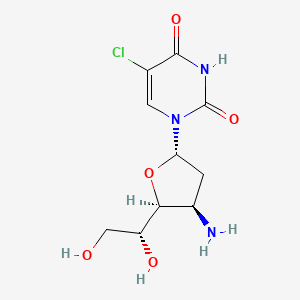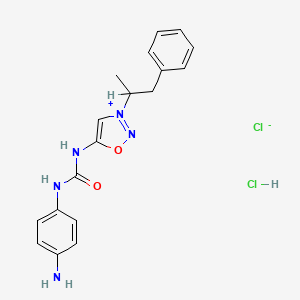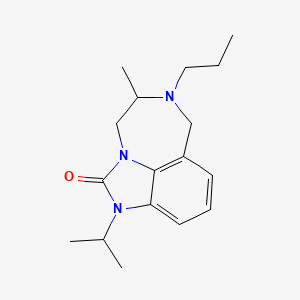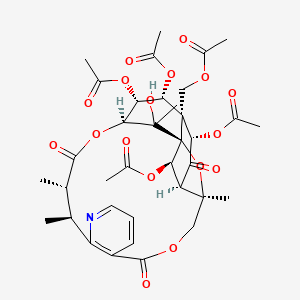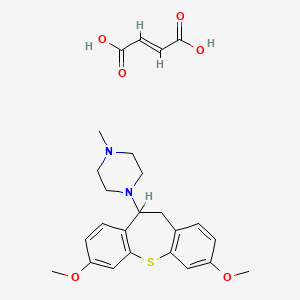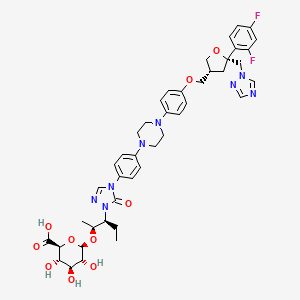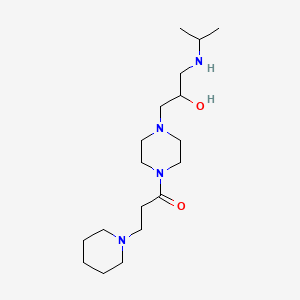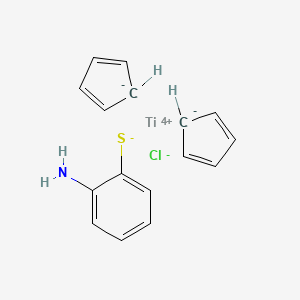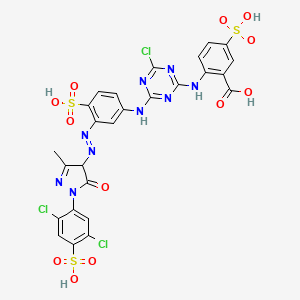
2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are typically used in dyeing processes due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dichloro-4-sulphophenylamine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl to form the azo compound.
Triazine Ring Formation: The azo compound is then reacted with 4-chloro-6-((3-amino-4-sulphophenyl)amino)-1,3,5-triazine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulpho groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the azo compound.
Reduction Products: Amines formed from the reduction of the azo group.
Substitution Products: Derivatives with substituted chloro or sulpho groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a dye in various chemical processes due to its vivid color and stability.
Biology
In biological research, it can be used as a staining agent to visualize cellular components under a microscope.
Medicine
Industry
In the textile industry, it is used as a dye for fabrics due to its strong color and resistance to fading.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid
- This compound
Uniqueness
The compound is unique due to its specific structure, which includes multiple functional groups such as azo, chloro, and sulpho groups. These functional groups contribute to its distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
93858-80-1 |
|---|---|
Molekularformel |
C26H18Cl3N9O12S3 |
Molekulargewicht |
851.0 g/mol |
IUPAC-Name |
2-[[4-chloro-6-[3-[[1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfobenzoic acid |
InChI |
InChI=1S/C26H18Cl3N9O12S3/c1-10-21(22(39)38(37-10)18-8-15(28)20(9-14(18)27)53(48,49)50)36-35-17-6-11(2-5-19(17)52(45,46)47)30-25-32-24(29)33-26(34-25)31-16-4-3-12(51(42,43)44)7-13(16)23(40)41/h2-9,21H,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,30,31,32,33,34) |
InChI-Schlüssel |
NWKBXGLAOFKAAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C(C=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O)C5=CC(=C(C=C5Cl)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


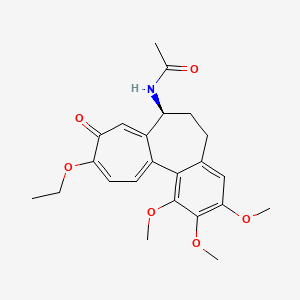
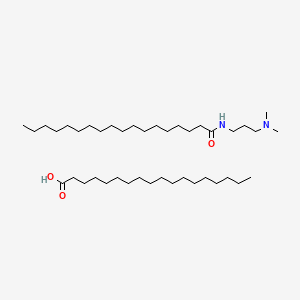
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
